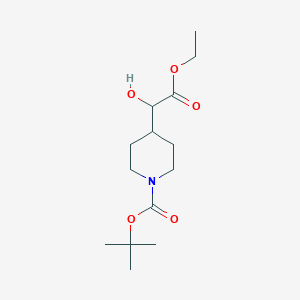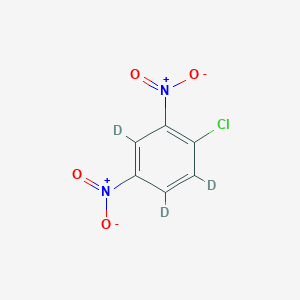
14-o-Acetylsachaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-O-Acetylsachaconitine is a diterpenoid alkaloid derived from the Aconitum species, particularly Aconitum forrestii Stapf . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 14-O-Acetylsachaconitine typically involves the isolation from natural sources such as Aconitum forrestii Stapf. The isolation process includes silica gel column chromatography, followed by structural identification using NMR and MS techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
14-O-Acetylsachaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deacetylated products .
Applications De Recherche Scientifique
14-O-Acetylsachaconitine has several scientific research applications, including:
Chemistry: Used as a reference compound for structural studies and synthetic chemistry.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cardioprotection and neuroprotection.
Mécanisme D'action
The mechanism of action of 14-O-Acetylsachaconitine involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its potential effects on the cardiovascular and nervous systems . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
14-O-Acetylsachaconitine is compared with other diterpenoid alkaloids such as sachaconitine, 8-O-methylsachaconitine, and 14-methyltalatisamine . Its uniqueness lies in its acetyl group at the 14th position, which may contribute to its distinct biological activities and chemical properties.
List of Similar Compounds
- Sachaconitine
- 8-O-Methylsachaconitine
- 14-Methyltalatisamine
- Austroconitine B
- Hemsleyadine
- Vilmorrianine A
Propriétés
Formule moléculaire |
C25H39NO5 |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1 |
Clé InChI |
VYNDUGHWSKLKFB-UHJCDWJLSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
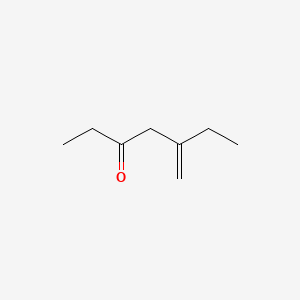
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
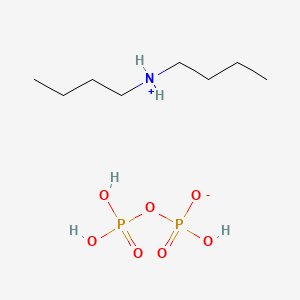
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
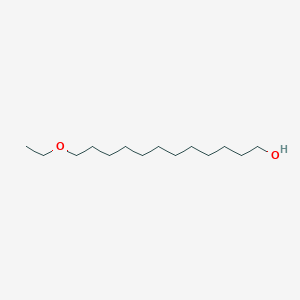
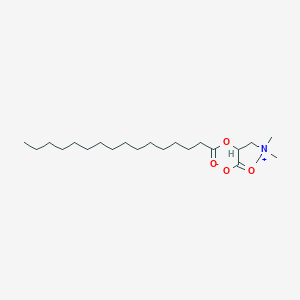
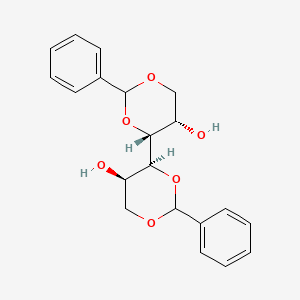
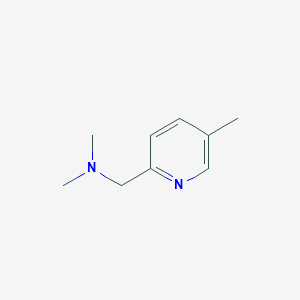
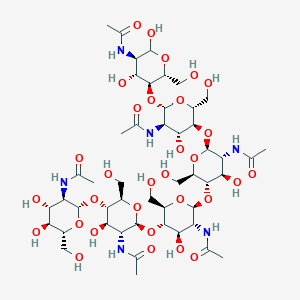
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
